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Compound of Interest

Compound Name: 3-Chloro-4,5,6-trifluoropyridazine

CAS No.: 88692-18-6

Cat. No.: B3360278

Get Quote

In medicinal chemistry and agrochemistry, the pyridazine core is a well-established and

versatile scaffold, known to be a component of molecules with a wide spectrum of biological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The

strategic introduction of halogens, particularly fluorine, onto this heterocyclic framework is a

cornerstone of modern drug design. Fluorine and trifluoromethyl groups can profoundly

enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological

target.[4][5]

The 3-chloro-4,5,6-trifluoropyridazine scaffold represents a highly promising, yet

underexplored, starting point for chemical library synthesis. Its polyhalogenated nature

provides multiple reactive sites for nucleophilic substitution, allowing for the systematic and

differential introduction of various functional groups. This guide provides a comparative

analysis of potential Structure-Activity Relationships (SAR) for analogs derived from this core,

drawing insights from related pyridazine and fluorinated heterocyclic series to predict how

structural modifications may influence biological activity against key targets like protein kinases

and cancer cell lines.
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Synthetic Strategy: A Platform for Diversification
The primary route for modifying the 3-chloro-4,5,6-trifluoropyridazine core is through

nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine

nitrogens and the fluorine atoms activates the ring for attack by nucleophiles. The chlorine

atom at the 3-position is generally the most labile and susceptible to substitution, followed by

the fluorine at the 6-position, and then the fluorines at the 4- and 5-positions. This differential

reactivity allows for controlled, stepwise diversification.

A generalized workflow for generating a library of analogs is presented below. This strategy

enables the exploration of chemical space by introducing a wide array of amines, thiols,

alcohols, and other nucleophiles.
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Caption: Summary of key Structure-Activity Relationships.
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To validate the proposed SAR, the following standardized protocols for synthesis and biological

evaluation are recommended.

Protocol 1: Synthesis of a C3-Anilino-4,5,6-
trifluoropyridazine Analog
This protocol describes a representative SNAr reaction at the C3 position.

Materials:

3-chloro-4,5,6-trifluoropyridazine

Substituted aniline (e.g., 4-methoxyaniline)

Diisopropylethylamine (DIPEA)

n-Butanol (n-BuOH)

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Silica gel for column chromatography

Ethyl acetate, Hexanes

Procedure:

To a 50 mL round-bottom flask, add 3-chloro-4,5,6-trifluoropyridazine (1.0 eq).

Add the substituted aniline (1.1 eq) and n-Butanol (0.2 M concentration).

Add DIPEA (2.0 eq) to the mixture to act as a base to scavenge the HCl byproduct.

Equip the flask with a condenser and stir the reaction mixture at 80-90 °C.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed (typically 4-16 hours).
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Once complete, cool the reaction to room temperature and concentrate under reduced

pressure to remove the solvent.

Purify the crude residue by silica gel column chromatography using a gradient of ethyl

acetate in hexanes to yield the desired product.

Characterize the final compound by 1H NMR, 19F NMR, and HRMS.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized analogs on a human cancer cell

line. [1] Materials:

Human cancer cell line (e.g., HL-60 leukemia cells) [1]* RPMI-1640 medium supplemented

with 10% FBS

Synthesized pyridazine analogs dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

96-well microtiter plates

Multichannel pipette, incubator (37 °C, 5% CO2), microplate reader

Procedure:

Seed the 96-well plates with cancer cells at a density of 5 x 104 cells/well in 100 µL of

medium and incubate for 24 hours.

Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture

medium. The final DMSO concentration should not exceed 0.5%.

After 24 hours, remove the old medium and add 100 µL of the medium containing the

different concentrations of the test compounds to the wells. Include a vehicle control (DMSO

only) and a positive control (e.g., Methotrexate). [1]4. Incubate the plates for 48 hours at 37

°C in a 5% CO2 atmosphere.
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After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value (the concentration of the compound that causes 50% inhibition

of cell growth).

Conclusion and Future Perspectives
The 3-chloro-4,5,6-trifluoropyridazine scaffold is a rich platform for the development of novel

bioactive compounds. The SAR trends inferred from related chemical series suggest that

strategic modification at the C3 and C6 positions can lead to potent and selective agents. For

kinase inhibitor development, large, substituted aromatic amines at the C3 position are a

promising avenue. For broader anticancer activity, a variety of aliphatic and cyclic amines

should be explored. Future work should focus on synthesizing a diverse library of these

analogs and screening them against a panel of kinases and cancer cell lines to validate these

hypotheses and identify lead compounds for further optimization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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